

Technical Support Center: Linear Polyacrylamide (LPA) in Nucleic Acid Precipitation

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Compound of Interest

Compound Name: LINEAR POLYACRYLAMIDE

Cat. No.: B1166385

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Welcome to the technical support center for the use of **Linear Polyacrylamide** (LPA) as a carrier in nucleic acid precipitation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure successful and clean nucleic acid preparations.

Troubleshooting Guide

Low nucleic acid yield, poor purity ratios, and downstream enzymatic inhibition are common issues encountered during nucleic acid precipitation. The following guide provides solutions to specific problems that may arise when using **Linear Polyacrylamide** (LPA) as a co-precipitant.

Problem	Potential Cause(s)	Recommended Solution(s)
Low or No Visible Pellet	<ul style="list-style-type: none">- Insufficient amount of starting nucleic acid.- Incomplete precipitation.- Pellet loss during aspiration.	<ul style="list-style-type: none">- Ensure you are starting with a sufficient quantity of nucleic acid. For very dilute samples (pg amounts), LPA is essential.- Optimize salt concentration (e.g., 0.3 M Sodium Acetate, pH 5.2).- Ensure thorough mixing of LPA, salt, and alcohol with the sample.- Increase incubation time at low temperatures (e.g., -20°C for 1 hour or -80°C for 30 minutes).- LPA pellets can be loose and glassy; be extra cautious when decanting or aspirating the supernatant.^[1] Centrifuge with the hinge of the tube facing outward to know where the pellet is located.
Low A260/230 Ratio (<1.8)	<ul style="list-style-type: none">- Guanidine salt contamination: Guanidine thiocyanate from lysis buffers is a strong absorbent at 230 nm.^{[2][3]}- Phenol contamination: Phenol has an absorbance peak around 270 nm but can also affect the 230 nm reading.- Carbohydrate carryover: Some lysis protocols may result in carbohydrate contamination.- Residual ethanol: Incomplete removal of ethanol from the final pellet.	<ul style="list-style-type: none">- For Guanidine Salts: Ensure to perform a thorough 70% ethanol wash. For persistent contamination, re-precipitate the nucleic acid. Dissolve the pellet in nuclease-free water, add 1/10th volume of 3M sodium acetate (pH 5.2), and 2-2.5 volumes of 100% ethanol. Incubate and centrifuge again.- For Phenol Contamination: Perform an additional chloroform extraction before precipitation.- For Carbohydrate Carryover: Use a high-salt precipitation

method to leave carbohydrates in the supernatant. - For Residual Ethanol: After the 70% ethanol wash, carefully remove all supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry as it can make resuspension difficult.

Low A260/280 Ratio (<1.8)

- Protein contamination: Incomplete removal of proteins during the extraction process.

- Perform an additional phenol:chloroform extraction prior to precipitation. - Ensure the aqueous phase is carefully collected without disturbing the interphase.

Difficulty Resuspending Pellet

- Over-dried pellet: Excessive drying makes the nucleic acid and LPA pellet difficult to dissolve. - High molecular weight DNA: Very large DNA molecules naturally take longer to dissolve. - Inappropriate resuspension buffer: Using a buffer with a low pH.

- Air-dry the pellet briefly (5-10 minutes) until it is translucent, not bone-dry. - If over-dried, gently heat the sample at 55-65°C for 5-10 minutes in a suitable buffer (e.g., TE buffer). - For high molecular weight DNA, allow for a longer resuspension time at room temperature or 4°C with occasional gentle tapping. - Ensure the resuspension buffer has a pH of 8.0 or higher, as DNA is less soluble in acidic conditions.^[4]

Inhibition of Downstream Applications (e.g., PCR, Ligation)

- Salt co-precipitation: High concentrations of salts (e.g., sodium chloride, magnesium chloride) can inhibit enzymes.^[5] - Residual ethanol: Ethanol

- Salt Removal: Perform one to two washes of the pellet with 70% ethanol. Ensure the pellet is gently dislodged during the wash to maximize surface area exposure. For a more rigorous

is a known inhibitor of many enzymatic reactions.

clean-up, see the detailed salt removal protocol below. -

Ethanol Removal: Be meticulous in removing all the 70% ethanol wash solution before air-drying the pellet. A brief spin after aspiration can help collect residual droplets for removal.

Quantitative Data Summary

The use of a carrier like LPA is critical for the efficient recovery of small amounts of nucleic acids. Below is a summary of expected recovery efficiencies.

Nucleic Acid Type	Starting Amount	Carrier	Alcohol	Expected Recovery Rate
PCR Product (150 bp)	50 ng	None	Ethanol	~63%
PCR Product (150 bp)	50 ng	LPA	Ethanol	~72% [6]
miRNA	Low	LPA	Isopropanol	>70%
Plasmid DNA (10 kbp)	50 ng	LPA	Isopropanol	~80%

Experimental Protocols

Standard Protocol for Nucleic Acid Precipitation with LPA

This protocol is suitable for the precipitation of DNA and RNA from aqueous solutions.

Reagents and Materials:

- **Linear Polyacrylamide (LPA)** solution (5 mg/mL)
- 3 M Sodium Acetate (pH 5.2)
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- Microcentrifuge tubes
- Microcentrifuge

Procedure:

- To your aqueous nucleic acid sample, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).
- Add 1-2 μ L (10-20 μ g) of LPA solution.^[1] Mix gently by flicking the tube.
- Add 2.5-3 volumes of ice-cold 100% ethanol.
- Mix thoroughly by inverting the tube several times until the solution is homogeneous. A precipitate may become visible.
- Incubate at -20°C for at least 30 minutes. For very dilute samples, incubation can be extended to overnight.
- Centrifuge at >12,000 x g for 15-30 minutes at 4°C.
- Carefully decant or aspirate the supernatant, being mindful that the LPA pellet may be translucent and not firmly attached to the tube wall.
- Add 500 μ L of ice-cold 70% ethanol to wash the pellet. This step is crucial for removing co-precipitated salts.
- Centrifuge at >12,000 x g for 5 minutes at 4°C.
- Carefully remove the supernatant.

- Air-dry the pellet for 5-10 minutes at room temperature. Avoid over-drying.
- Resuspend the pellet in the desired volume of nuclease-free water or TE buffer.

Detailed Protocol for Removing Salt Contamination

This protocol is an enhanced washing procedure for samples with persistent salt contamination, as indicated by a low A260/230 ratio.

Procedure:

- After the initial precipitation and centrifugation (Step 7 of the standard protocol), remove the supernatant.
- Add 1 mL of ice-cold 70% ethanol to the tube.
- Gently vortex or flick the tube to dislodge and break up the pellet. This increases the surface area for the wash.
- Centrifuge at $>12,000 \times g$ for 5 minutes at 4°C.
- Carefully aspirate the supernatant.
- Repeat steps 2-5 for a second wash.
- After the final wash, briefly centrifuge the tube again to collect any residual ethanol at the bottom, and carefully remove it with a fine pipette tip.
- Proceed with air-drying and resuspension.

Frequently Asked Questions (FAQs)

Q1: What is **Linear Polyacrylamide** (LPA) and how does it work? A1: **Linear Polyacrylamide** is an inert polymer that acts as a carrier to facilitate the precipitation of small quantities of nucleic acids.^[7] It forms a microscopic lattice that traps the nucleic acid molecules, and upon addition of salt and alcohol, this complex becomes insoluble and can be pelleted by centrifugation.

Q2: What are the advantages of using LPA over other carriers like glycogen or yeast tRNA? A2: LPA is a synthetic polymer and is therefore free from contaminating nucleic acids and enzymes that can be present in biologically derived carriers like glycogen and tRNA.[1] It does not interfere with A260/280 spectrophotometric readings and is reported to not inhibit downstream enzymatic reactions such as PCR and ligation.[1][7]

Q3: Can LPA be used to precipitate small nucleic acids like miRNAs and siRNAs? A3: Yes, LPA is very effective for the precipitation of small RNA species, including miRNAs and siRNAs, which are often present in low concentrations and can be difficult to recover otherwise.

Q4: Will LPA interfere with my downstream applications like qPCR or Next-Generation Sequencing (NGS)? A4: LPA is generally considered inert and should not interfere with most downstream applications, including qPCR and NGS.[8] However, it is crucial to ensure that all co-precipitated contaminants, such as salts and ethanol, are thoroughly removed, as these are the more likely sources of inhibition.

Q5: My LPA pellet is difficult to see. How can I avoid losing it? A5: The LPA pellet is often a small, glassy, and translucent deposit that may not adhere tightly to the tube wall.[1] To avoid losing the pellet, always centrifuge the tube in the same orientation in the microcentrifuge (e.g., with the hinge facing outwards). This will ensure you know the location of the pellet. When removing the supernatant, use a fine-tipped pipette and aspirate from the side of the tube opposite to where the pellet is located.

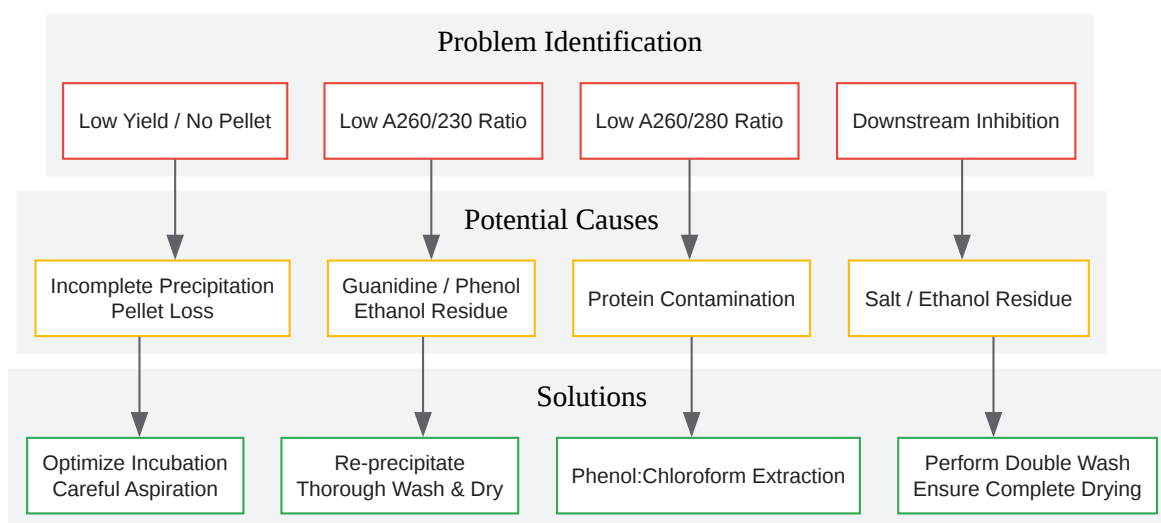
Q6: Can I make my own LPA solution? A6: Yes, you can synthesize LPA in the lab. A common method involves polymerizing a 5% acrylamide solution (without bis-acrylamide) using ammonium persulfate (APS) and TEMED. The resulting viscous solution is then precipitated with ethanol, and the pellet is washed and resuspended to the desired concentration.[9]

Visualizations



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Caption: Experimental workflow for nucleic acid precipitation using LPA.



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References

- 1. genelink.com [genelink.com]
- 2. qiagen.com [qiagen.com]
- 3. What are the effects of low A260/A230 ratios in RNA preparations on downstream applications? [qiagen.com]
- 4. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Development of a simplified RNA extraction method incorporating polyacrylamide carrier to streamline diagnosis protocol for COVID-19 (or oncology) for cost and availability [biosyn.com]
- 9. Linear polyacrylamide Prep [uvm.edu]
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